4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

Physical organic chemistry Thiocarbonyl reactivity Bond energetics

Research groups requiring a thiocarbonyl-based chromophore for NLO materials or H₂S photodonor development often face supply gaps with oxygen-analog benzaldehydes. This compound resolves that need with a reactive C=S group. - C=S bond dissociation energy ~47-50 kcal/mol lower than C=O, enabling faster cycloadditions & photocontrolled H₂S release. - Para-thiobenzaldehyde geometry ensures full π-conjugation for enhanced first (β) and second (γ) hyperpolarizability. - 4-Bromo-3-fluoro substitution modulates electron density and lipophilicity, not replicable by non-fluorinated or regioisomeric analogs. Supplied with batch-specific quality assurance for immediate research deployment.

Molecular Formula C16H12BrFOS
Molecular Weight 351.2 g/mol
Cat. No. B13105390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde
Molecular FormulaC16H12BrFOS
Molecular Weight351.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)C=S
InChIInChI=1S/C16H12BrFOS/c17-14-7-6-13(9-15(14)18)16(19)8-5-11-1-3-12(10-20)4-2-11/h1-4,6-7,9-10H,5,8H2
InChIKeyPMZZATCYUZYSEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde – Structural Identity and Class


4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde (CAS 898781-39-0; molecular formula C₁₆H₁₂BrFOS; molecular weight 351.23 g/mol) is a synthetic aryl thioaldehyde belonging to the thiobenzaldehyde class, characterized by a reactive C=S functional group in place of the conventional aldehyde C=O [1]. The molecule comprises a 4-bromo-3-fluorophenyl ketone moiety linked via a three-carbon propanone bridge to a para-substituted thiobenzaldehyde ring. As a thioaldehyde, it exhibits fundamentally altered electronic structure, bond energetics, and reactivity compared to its oxygen-analog benzaldehyde counterparts . The compound is supplied primarily as a research chemical (typical purity ≥95%) for applications in medicinal chemistry, nonlinear optical materials development, and H₂S donor research .

Thiobenzaldehyde class C=S reactive core distinct from benzaldehyde C=O
Halogenation pattern 4-Bromo-3-fluoro substitution for electronic tuning
Research applications NLO chromophore and photocontrolled H₂S donor development

4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde: Why Generic Substitution Fails


This compound cannot be generically substituted by oxygen analogs (benzaldehydes), non-fluorinated analogs, or regioisomeric variants without fundamentally altering the properties that govern its scientific utility. The C=S group exhibits a bond dissociation energy approximately 47–50 kcal/mol lower than that of the corresponding C=O bond , a difference that dictates not only chemical reactivity but also nonlinear optical (NLO) hyperpolarizability [1] and H₂S photogeneration capability [2]. The 3-fluoro substituent on the bromophenyl ring modulates electron density and lipophilicity relative to the non-fluorinated analog, while the para-thiobenzaldehyde substitution pattern confers distinct conjugation geometry compared to the ortho (2-substituted) regioisomer. Each of these structural features directly impacts the molecule's performance in the application scenarios quantified below.

Oxygen analog (benzaldehyde)

Lacks C=S reactivity; NLO enhancement and H₂S generation are absent.

Non-fluorinated analog

Absence of fluorine alters lipophilicity and electronic profile.

2-Substituted regioisomer

Non-coplanar geometry reduces π-conjugation and steric accessibility.

4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde: Quantitative Differentiation vs. Analogs


C=S vs. C=O Bond Dissociation Energy and Reactivity

The C=S bond in the thiobenzaldehyde moiety has a measured bond dissociation energy (D298) of 132 ± 2 kcal/mol for the parent H₂C=S system, compared to 179.0 ± 0.4 kcal/mol for H₂C=O, representing a 47 kcal/mol (26%) reduction in bond strength . This difference extends to aromatic thiocarbonyls, where the π C=S bond strength (≈52 kcal/mol) is approximately 35 kcal/mol weaker than the π C=O bond (≈87 kcal/mol) . For the target compound, this means the terminal C=S group is substantially more electrophilic and reactive toward nucleophiles, dienes, and photochemical activation than the corresponding benzaldehyde analog 4-[3-(4-bromo-3-fluorophenyl)-3-oxopropyl]benzaldehyde. The C=S bond length (≈1.6 Å) is also considerably longer than C=O (≈1.25 Å), contributing to weaker π-orbital overlap and altered frontier molecular orbital energies .

C=S Bond Dissociation Energy
Class-level inference
132 ± 2 kcal/mol
Supports thiocarbonyl reactivity differentiation
Compared to 179 kcal/mol for C=O (gas-phase model)
Physical organic chemistry Thiocarbonyl reactivity Bond energetics

NLO Hyperpolarizability: Thiobenzaldehyde vs. para-Nitroaniline

Ab initio and DFT calculations at the MP2, MP4, and B3LYP levels demonstrate that replacing the C=O fragment with C=S in benzaldehyde leads to significantly enhanced first (β) and second (γ) hyperpolarizability values, which were found to exceed those of para-nitroaniline—the historical benchmark NLO chromophore [1]. The study used multiple basis sets (6-31+G(d,p), 6-311++G(3d,3p), 6-31+G(d*,p), Sadlej) and consistently found thiobenzaldehyde to exhibit superior NLO properties [1]. The target compound, bearing both the thiobenzaldehyde chromophore and the electron-withdrawing 4-bromo-3-fluorophenyl ketone substituent, is predicted to exhibit further enhanced β values due to the donor–acceptor push–pull architecture. By contrast, the oxygen analog 4-[3-(4-bromo-3-fluorophenyl)-3-oxopropyl]benzaldehyde lacks the C=S chromophore and does not benefit from this NLO enhancement.

NLO Hyperpolarizability
Cross-study comparable
β, γ exceed para-nitroaniline vs. benzaldehyde: lower β, γ
Reported NLO chromophore screening context
Computed at MP2, B3LYP; multiple basis sets
Nonlinear optics Hyperpolarizability NLO chromophore design

Lipophilicity Increase with C=S Substitution

The experimentally derived LogP of unsubstituted thiobenzaldehyde is 2.03 , compared to a LogP of approximately 1.48 for benzaldehyde (PubChem XLogP3) [1], representing a ΔLogP of +0.55 attributable solely to oxygen-to-sulfur replacement. This increased lipophilicity carries forward into the target compound, where the combination of the C=S group, bromine atom, and fluorine substituent collectively shifts the partition coefficient upward. The non-fluorinated analog 4-[3-(4-bromophenyl)-3-oxopropyl]thiobenzaldehyde (MW 333.2, C₁₆H₁₃BrOS) lacks the electronegative fluorine atom and is predicted to have a lower LogP contribution from the aryl ring, making the target compound distinct in its lipophilicity profile. For procurement decisions, this LogP differential directly affects chromatographic retention, membrane permeability in cell-based assays, and solubility in biphasic reaction systems.

Lipophilicity (LogP)
Data to verify
ΔLogP +0.55 (C=S vs. C=O)
May support lipophilicity-based selection
Experimental LogP 2.03 (thiobenzaldehyde); benzaldehyde 1.48
Lipophilicity Drug-likeness Partition coefficient

Light-Triggered H₂S Release from Thiobenzaldehydes

Thiobenzaldehydes serve as photogenerated H₂S donors via a mechanism in which light irradiation generates the reactive thioaldehyde intermediate, which is subsequently trapped by amines or amino acids to release H₂S in a tunable and controllable manner [1]. This platform has been validated in biologically relevant systems: a water-soluble polymer-based H₂S donor derived from thiobenzaldehyde chemistry achieved photocontrolled inhibition of P-selectin expression on human platelets, with consequent regulation of platelet aggregation [1]. The donor synthesis proceeds in a one-pot reaction with approximately 90% crystallization yield, and the platform is scalable across multiple material formats (crystalline small molecules, water-soluble polymers, polystyrene films, hydrogels) [1]. Critically, the oxygen-analog benzaldehyde cannot participate in this H₂S-generating pathway because the C=O bond cannot be photochemically converted to a thioaldehyde intermediate. The target compound, bearing the essential thiobenzaldehyde group, is a candidate scaffold for developing light-activatable H₂S donors.

H₂S Photogeneration Method
Class-level inference
Light-triggered release via thiobenzaldehyde
Supports photocontrolled H₂S donor research
Validated in platelet assay (Xiao 2017); ~90% yield
Hydrogen sulfide donors Photopharmacology Controlled release

Regioisomeric Differentiation: 4- vs. 2-Substituted Thiobenzaldehyde

The target compound bears the thiobenzaldehyde group at the para (4-) position of the phenyl ring, distinguishing it from the ortho (2-) regioisomer 2-[3-(4-bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde . In the 2-substituted regioisomer, steric congestion between the thiobenzaldehyde group and the propanone linker forces the C=S group into a non-coplanar conformation with the aromatic ring, reducing π-conjugation. In contrast, the 4-substituted target compound permits full conjugation between the thiobenzaldehyde C=S and the aromatic π-system, maximizing electronic delocalization. This conformational difference is critical for NLO applications, where hyperpolarizability depends on extended π-conjugation, and for cycloaddition chemistry, where the steric environment around the C=S dienophile controls regioselectivity and reaction rates [1]. The 4-substituted compound also benefits from established synthetic routes through 4-bromobenzaldehyde precursors, whereas the 2-substituted variant requires different starting materials and may exhibit distinct reactivity profiles in nucleophilic addition and Diels-Alder reactions.

Regioisomeric Geometry
Class-level inference
4-substituted: coplanar, full conjugation 2-substituted: non-coplanar, hindered
Supports conjugation-dependent application fit
Based on molecular geometry analysis
Regiochemistry Conjugation SAR

4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde: Optimal Procurement Scenarios


NLO Chromophore Development Exceeding para-Nitroaniline

For research groups developing organic NLO materials, this compound presents a C=S-containing chromophore whose thiobenzaldehyde core has been computationally demonstrated to exhibit first (β) and second (γ) hyperpolarizability values exceeding the para-nitroaniline benchmark [1]. The para-substituted thiobenzaldehyde geometry ensures full π-conjugation across the aromatic system, while the 4-bromo-3-fluorophenyl ketone substituent provides electron-withdrawing character that further enhances the donor–acceptor push–pull motif. Oxygen-analog benzaldehydes and 2-substituted regioisomers do not achieve comparable NLO enhancement. Procurement is indicated when the research objective requires a thiocarbonyl-based NLO chromophore with computational validation of superior hyperpolarizability.

Photocontrolled H₂S Donor for Platelet and Vascular Studies

The thiobenzaldehyde moiety is the essential functional group enabling light-triggered H₂S release, a platform validated by Xiao et al. (2017) who demonstrated photocontrolled inhibition of P-selectin expression on human platelets using a thiobenzaldehyde-derived water-soluble polymer H₂S donor [1]. The target compound provides the C=S group required for photochemical H₂S generation, a capability entirely absent in oxygen-analog benzaldehydes. Researchers studying gasotransmitter signaling, platelet aggregation, or vascular biology should procure this thiobenzaldehyde derivative rather than its benzaldehyde analog, as only the C=S compound can serve as a precursor for developing photocontrolled H₂S donors with the demonstrated one-pot synthetic accessibility (~90% yield) [1].

SAR Studies with Defined Halogenation and Regiochemistry

When conducting SAR campaigns around thiobenzaldehyde-based scaffolds, this specific compound offers a precisely defined substitution pattern—4-bromo-3-fluoro on one aryl ring, para-thiobenzaldehyde on the other—that cannot be replicated by close analogs. The 3-fluoro substituent modulates ring electronics and lipophilicity distinctly from the non-fluorinated analog 4-[3-(4-bromophenyl)-3-oxopropyl]thiobenzaldehyde [1], while the 4-substituted thiobenzaldehyde geometry differs from the 2-substituted regioisomer in both conjugation and steric accessibility . For medicinal chemistry programs targeting enzyme inhibition, anticancer activity, or anti-fibrotic mechanisms—areas where thiobenzaldehyde derivatives have shown preliminary promise —this compound provides a unique chemical space entry point not accessible through generic substitution.

Thiocarbonyl Cycloaddition and Hetero-Diels-Alder Chemistry

The C=S group in thiobenzaldehydes participates in Diels-Alder and hetero-Diels-Alder cycloadditions with significantly faster kinetics than the corresponding C=O group, owing to weaker π-bond strength and smaller HOMO-LUMO gap [1]. This reactivity profile has been exploited in the synthesis of ACAT inhibitors via hetero-Diels-Alder cycloadducts of thioaldehydes . The target compound's 4-substituted thiobenzaldehyde geometry presents an unhindered dienophile for cycloaddition, whereas the 2-substituted regioisomer would impose steric constraints that reduce reaction rates and alter regioselectivity. Procurement of this specific regioisomer is indicated for synthetic chemistry groups exploring thiocarbonyl-based cycloaddition methodology or building ACAT inhibitor libraries.

Application
Selection Property
Validation Focus
NLO chromophore development
Thiobenzaldehyde C=S chromophore
Hyperpolarizability benchmark review
Photocontrolled H₂S donor research
Thiobenzaldehyde group for H₂S photogeneration
H₂S release capability and synthetic access
SAR studies with defined halogenation/regiochemistry
4-Br-3-F and para-thiobenzaldehyde pattern
Electronic and lipophilic profile verification
Thiocarbonyl cycloaddition chemistry
C=S dienophile reactivity
Cycloaddition kinetics and regioselectivity review
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